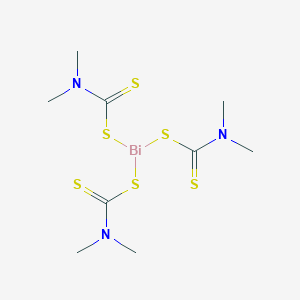

Bismuth dimethyldithiocarbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Bismuth dimethyldithiocarbamate is a coordination compound that belongs to the family of dithiocarbamates These compounds are characterized by the presence of a dithiocarbamate ligand, which contains two sulfur atoms that can bind to a metal center

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Bismuth dimethyldithiocarbamate can be synthesized through the reaction of bismuth salts with dimethyldithiocarbamate ligands. A common method involves the reaction of bismuth(III) chloride with sodium dimethyldithiocarbamate in an aqueous medium. The reaction typically proceeds at room temperature and results in the formation of this compound as a precipitate.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Analyse Des Réactions Chimiques

(a) Reaction with Bismuth Carboxylates

Bismuth carboxylates (e.g., bismuth naphthenate) react with metal dithiocarbamates (e.g., zinc diamyldithiocarbamate) in a radical exchange process:

Bi(RCOO)3+M(S2CNR’2)n→Bi(S2CNR’2)3+M(RCOO)n

-

Conditions : 25–120°C in solvents like alcohols, acetone, or petroleum distillates .

-

Example : Bismuth naphthenate reacts with diamylamine and CS₂ to yield Bi(S₂CN(C₅H₁₁)₂)₃ alongside zinc naphthenate .

(b) Replacement of Chloride Ligands

Chlorobismuth(III) intermediates undergo substitution with sodium/ammonium dithiocarbamates:

[(RO)2PS2]2BiCl+NaS2CNR2→[(RO)2PS2]2BiS2CNR2+NaCl

Coordination and Structural Dynamics

The dithiocarbamate ligand exhibits versatile bonding modes, leading to diverse supramolecular assemblies:

Reactivity with Amines and CS₂

Direct synthesis from bismuth metal, amines, and CS₂ occurs via in situ ligand formation:

Bi+3CS2+3NHMe2→Bi(S2CNMe2)3+3H2S

-

Conditions : Toluene reflux (3 hours), followed by filtration and recrystallization .

-

Byproducts : Unreacted Bi and ligands are removed via ether washing .

Thermal Decomposition

Bismuth dimethyldithiocarbamate decomposes at elevated temperatures, releasing CS₂ and forming bismuth sulfides:

Bi(S2CNMe2)3ΔBi2S3+3CS2+3NMe2

Biological and Catalytic Activity

While not a direct chemical reaction, Bi(S₂CNMe₂)₃ exhibits synergistic effects with antibiotics (e.g., meropenem) against drug-resistant bacteria by inhibiting metallo-β-lactamases . This interaction involves Bi³⁺ binding to enzyme active sites, disrupting zinc coordination .

Comparative Reactivity Table

Applications De Recherche Scientifique

Bismuth dimethyldithiocarbamate is a compound with diverse applications, particularly in biological and industrial fields. Dithiocarbamates, including this compound, are amides of dithiocarbamic acid and can form stable metal complexes due to their coordination properties .

Scientific Research Applications

Biological Applications

- Antimicrobial activity Bismuth compounds, including this compound, exhibit antibacterial activity against Gram-positive (Staphylococcus aureus, methicillin-resistant Staphylococcus aureus, and vancomycin-resistant Enterococcus) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria . Bismuth thiolates target the cell membrane in methicillin-resistant Staphylococcus aureus . Bismuth nanoparticles have shown efficacy in reducing biofilm-forming bacteria in the oral cavity .

- Antiviral activity Peptide-bismuth bicycles have demonstrated inhibition of proteases from the Zika and West Nile viruses . Ranitidine bismuth citrate can suppress severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) replication and relieve virus-associated pneumonia . Bismuth subsalicylate has improved clinical results in a COVID-19-positive Crohn’s disease patient .

- Enzyme Inhibition Dithiocarbamates can inhibit hydrolyzing enzymes like α-Glucosidase, which is important in breaking down starch and carbohydrates to glucose, making them useful in treating type 2 diabetes . They also inhibit metallo-β-lactamases, which are responsible for 'superbug' infections, by binding to the zinc in the active site of the enzyme .

- Treatment of Other Diseases Dithiocarbamates are useful as antiglaucoma agents and can lower intraocular pressure . They can also inhibit carbonic anhydrase, which leads to the treatment of conditions such as edema, epilepsy, obesity, hypoxic tumor, inflammatory diseases, neuropathic pain, Alzheimer’s disease, and cerebral ischemia . Dithiocarbamate drugs have also been found to be useful in the treatment of leishmaniasis, a protozoan disease .

Other Therapeutic Applications

Industrial Applications

Mécanisme D'action

The mechanism of action of bismuth dimethyldithiocarbamate involves its interaction with biological molecules and cellular pathways. The compound can bind to metal ions in enzymes, inhibiting their activity and disrupting cellular processes. In cancer cells, this compound can induce apoptosis by generating reactive oxygen species and damaging cellular components.

Comparaison Avec Des Composés Similaires

Bismuth dimethyldithiocarbamate is unique compared to other dithiocarbamate compounds due to its specific metal center and ligand structure. Similar compounds include:

Bismuth diethyldithiocarbamate: Similar structure but with ethyl groups instead of methyl groups.

Antimony dimethyldithiocarbamate: Contains antimony instead of bismuth.

Copper dimethyldithiocarbamate: Contains copper instead of bismuth.

These compounds share similar chemical properties but differ in their reactivity and applications due to the different metal centers.

Activité Biologique

Bismuth dimethyldithiocarbamate (BiDMDTC) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer therapies. This article provides a comprehensive overview of the biological activity associated with BiDMDTC, supported by case studies, research findings, and data tables.

Overview of Bismuth Compounds

Bismuth compounds, including BiDMDTC, are recognized for their low toxicity and effectiveness against various pathogens. They have been utilized in treating gastrointestinal disorders and have shown potential in combating bacterial infections, including those caused by resistant strains. The unique properties of bismuth allow it to interact with biological systems in ways that enhance therapeutic effects while minimizing side effects .

Antimicrobial Activity

BiDMDTC exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. Research indicates that bismuth compounds can disrupt bacterial growth by targeting essential metabolic pathways. For instance, studies have shown that BiDMDTC can inhibit the growth of Helicobacter pylori by downregulating virulence factors such as CagA and VacA, which are critical for bacterial colonization and pathogenicity .

Table 1: Antimicrobial Efficacy of Bismuth Compounds

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Helicobacter pylori | 0.5 μM |

| Bismuth(III) bromide-thioamide complexes | MRSA | 0.63 μM |

| Bismuth(III) dithiocarbamate complexes | VRE | 1.25 μM |

Anticancer Activity

BiDMDTC has demonstrated promising anticancer activity against various cancer cell lines, including breast adenocarcinoma (MCF-7) and cervical cancer (HeLa) cells. The cytotoxic effects are attributed to its ability to induce apoptosis and inhibit cell proliferation through multiple mechanisms, including oxidative stress induction and disruption of cellular signaling pathways .

Case Study: Cytotoxicity Against Cancer Cell Lines

In a study evaluating the cytotoxic effects of BiDMDTC on MCF-7 and HeLa cells, the compound exhibited an IC50 value in the nanomolar range, indicating potent activity against these cancer cells. The study also assessed the compound's selectivity towards cancerous versus non-cancerous cells, revealing significantly lower toxicity towards normal human fibroblast cells (MRC-5) compared to cancer cell lines .

Table 2: Cytotoxicity Data for this compound

| Cell Line | IC50 (μM) | Selectivity Index (SI) |

|---|---|---|

| MCF-7 | 0.025 | 40 |

| HeLa | 0.030 | 30 |

| MRC-5 | 1.000 | - |

Mechanistic Insights

The biological activity of BiDMDTC can be attributed to its interaction with various cellular targets:

- Enzyme Inhibition : BiDMDTC has been shown to inhibit key enzymes involved in bacterial metabolism and cancer cell proliferation.

- Oxidative Stress : The compound induces oxidative stress in target cells, leading to apoptosis.

- Protein Interaction : Bismuth compounds can bind to proteins involved in critical cellular processes, disrupting their function .

Propriétés

Numéro CAS |

21260-46-8 |

|---|---|

Formule moléculaire |

C9H18BiN3S6 |

Poids moléculaire |

569.6 g/mol |

Nom IUPAC |

bismuth;N,N-dimethylcarbamodithioate |

InChI |

InChI=1S/3C3H7NS2.Bi/c3*1-4(2)3(5)6;/h3*1-2H3,(H,5,6);/q;;;+3/p-3 |

Clé InChI |

USBHFGNOYVOTON-UHFFFAOYSA-K |

SMILES |

CN(C)C(=S)S[Bi](SC(=S)N(C)C)SC(=S)N(C)C |

SMILES canonique |

CN(C)C(=S)[S-].CN(C)C(=S)[S-].CN(C)C(=S)[S-].[Bi+3] |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.